molecular formula C20H20N4O3 B11449904 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11449904
M. Wt: 364.4 g/mol
InChI Key: LGKJAWCGGXGIAG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole moiety, and a pyrimido[1,2-a]benzimidazole core. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . This reaction forms the pyrimido[1,2-a]benzimidazole core, which is then further functionalized to introduce the methoxyethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which combines features of both pyridine and benzimidazole. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H20N4O3/c1-13-17(19(25)27-12-11-26-2)18(14-7-9-21-10-8-14)24-16-6-4-3-5-15(16)23-20(24)22-13/h3-10,18H,11-12H2,1-2H3,(H,22,23)

InChI Key

LGKJAWCGGXGIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)OCCOC

Origin of Product

United States

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